molecular formula C6H5N2NaO2 B2756645 Sodium 2-(pyridazin-4-yl)acetate CAS No. 1523571-92-7

Sodium 2-(pyridazin-4-yl)acetate

Cat. No. B2756645
CAS RN: 1523571-92-7
M. Wt: 160.108
InChI Key: HUFSTXGKNYDRMS-UHFFFAOYSA-M
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Description

Sodium 2-(pyridazin-4-yl)acetate, also known as 4-Pyridazineacetic Acid Sodium Salt or 2-(Pyridazin-4-yl)acetic acid sodium hydride, is a chemical compound with the molecular formula C6H5N2NaO2 and a molecular weight of 160.11 .


Molecular Structure Analysis

The molecular structure of Sodium 2-(pyridazin-4-yl)acetate is based on the pyridazinone scaffold, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2 .

Scientific Research Applications

References:

Mechanism of Action

While the specific mechanism of action for Sodium 2-(pyridazin-4-yl)acetate is not available, pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyridazinone derivatives, including Sodium 2-(pyridazin-4-yl)acetate, have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities . Therefore, they continue to be an area of interest in medicinal chemistry and drug discovery programmes .

properties

IUPAC Name

sodium;2-pyridazin-4-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2.Na/c9-6(10)3-5-1-2-7-8-4-5;/h1-2,4H,3H2,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFSTXGKNYDRMS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC=C1CC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N2NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-(pyridazin-4-yl)acetate

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